4-(1H-indol-3-yl)piperidine-1-carboxamide
Description
Contextual Significance within Chemical Biology and Medicinal Chemistry Frameworks
The indole (B1671886) and piperidine (B6355638) moieties are considered "privileged structures" in medicinal chemistry. researchgate.net This term denotes molecular frameworks that are capable of binding to multiple, diverse biological targets, thus appearing in a wide array of biologically active compounds. researchgate.net The fusion of a benzene (B151609) ring and a pyrrole (B145914) ring gives the indole scaffold a unique electronic and structural profile, allowing it to participate in various biological interactions. mdpi.comnih.gov Similarly, the piperidine ring, a saturated six-membered heterocycle, is a cornerstone in the design of many pharmaceuticals, offering a versatile scaffold for introducing substituents in a defined three-dimensional space. arizona.eduresearchgate.net
The combination of an indole group, a piperidine linker, and a carboxamide functional group in 4-(1H-indol-3-yl)piperidine-1-carboxamide suggests a molecule designed to explore specific biological hypotheses. The carboxamide group, in particular, is a common feature in drug molecules, known for its favorable properties in forming hydrogen bonds with biological targets. researchgate.net
Historical Perspective of Indole and Piperidine Scaffolds in Drug Discovery Research
The history of indole and piperidine in drug discovery is rich and dates back to the study of natural products.
Indole: The indole nucleus was first synthesized by Adolf von Baeyer in 1866. wikipedia.org However, its significance was recognized much earlier through the study of natural alkaloids. For millennia, plants containing indole alkaloids have been used in traditional medicine. wikipedia.org For instance, Rauwolfia serpentina, containing the indole alkaloid reserpine, was used in India for treating snake bites and mental illness. wikipedia.orgnih.gov In the 19th century, the isolation of strychnine, another indole alkaloid, marked a significant milestone. wikipedia.org The discovery of the essential amino acid tryptophan, which contains an indole ring, further solidified the biological importance of this scaffold. researchgate.net In the 20th century, the development of drugs like the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent sumatriptan (B127528) demonstrated the therapeutic potential of synthetic indole derivatives. researchgate.netnih.gov
Piperidine: The piperidine ring was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by Auguste Cahours, who named it after isolating it from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The piperidine structural motif is present in numerous natural alkaloids, including lobeline (B1674988) and the toxin coniine. wikipedia.org Its prevalence in FDA-approved drugs is a testament to its utility. arizona.eduresearchgate.net Over the years, piperidine derivatives have been developed for a vast range of applications, including as analgesics, antipsychotics, and antihistamines. arizona.eduresearchgate.net The development of drugs like the antipsychotic haloperidol (B65202) and the opioid analgesic fentanyl showcases the successful application of the piperidine scaffold in modern medicine.
Overview of Current Academic Research Landscape for this compound and Related Compounds
Current research continues to heavily leverage the indole and piperidine scaffolds for the development of novel therapeutic agents across a multitude of disease areas. While direct studies on this compound are not prominent in the literature, research on closely related analogs provides insight into its potential applications.
Derivatives of 4-(indol-3-yl)piperidine are being investigated for a variety of therapeutic targets. For example, some analogs have been explored as ligands for serotonin (B10506) (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders. Other research has focused on their potential as anticancer agents, with studies showing that indole-piperidine hybrids can inhibit cancer cell proliferation. nih.gov For instance, certain derivatives have been designed as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. mdpi.com
The carboxamide linkage is also a focal point of contemporary research, with many studies exploring how modifications to this group can influence a compound's biological activity and pharmacokinetic properties. The table below lists some examples of related indole-piperidine compounds and their areas of research.
| Compound Class | Therapeutic Area of Interest | Potential Target(s) |
| Indole-piperidine derivatives | Oncology | Tubulin, Kinases, Hedgehog signaling pathway |
| 4-(Indol-3-yl)piperidine analogs | Neurology | Serotonin (5-HT) receptors, Opioid receptors |
| Indole-piperidine carboxamides | Autoimmune Diseases | RORγt |
| Indole-benzimidazole derivatives | Oncology | Microtubules |
Interactive Data Table of Research Areas for Indole-Piperidine Scaffolds
Research into compounds like 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone has shown that they can suppress the Hedgehog signaling pathway, which is implicated in certain cancers. elsevierpure.com Furthermore, N-(Indazol-3-yl)piperidine-4-carboxylic acids, which share the piperidine core, have been identified as potent allosteric inhibitors of RORγt, a key regulator in autoimmune diseases. nih.gov These examples underscore the broad therapeutic potential of molecules that combine indole or a related heterocycle with a piperidine ring.
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-indol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-4,9-10,16H,5-8H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZTOFKUDWLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272534 | |
| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-37-1 | |
| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1h Indol 3 Yl Piperidine 1 Carboxamide
Strategic Retrosynthetic Analysis of the 4-(1H-indol-3-yl)piperidine-1-carboxamide Core Structure
A retrosynthetic analysis of the target compound identifies two primary disconnections that form the basis of most synthetic routes. The core structure consists of an indole (B1671886) ring connected at its C3 position to the C4 position of a piperidine (B6355638) ring, which is further functionalized with a carboxamide group at the piperidine nitrogen (N1).
Amide Bond Disconnection: The most straightforward disconnection is at the amide bond (C-N bond) of the piperidine-1-carboxamide (B458993). This simplifies the target molecule into two key synthons: the 4-(1H-indol-3-yl)piperidine core and a reactive carbonyl equivalent for the carboxamide group. This approach focuses on first assembling the indole-piperidine skeleton and then performing the final amidation step.
Indole-Piperidine C-C Bond Disconnection: A more fundamental disconnection breaks the carbon-carbon bond between the indole C3 and the piperidine C4. This leads to two separate heterocyclic precursors: an indole synthon (such as indole itself or a derivative activated at the 3-position) and a piperidine synthon (such as a 4-piperidone (B1582916) derivative). This strategy requires a C-C bond formation reaction as a key step in the synthesis.
A convergent strategy often combines these approaches, starting with the synthesis of the individual indole and piperidine precursors, followed by their coupling, and concluding with the formation of the carboxamide.
Established Chemical Synthesis Routes for this compound and Analogues
The synthesis of the title compound and its analogues can be accomplished through several well-documented routes, often involving multi-step sequences that leverage classic and modern catalytic methods.
A common and effective route involves building the indole-piperidine core first, often starting from a protected piperidine derivative. A key intermediate in many syntheses is the Boc-protected precursor, tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate.
One established sequence proceeds as follows:
Hydrogenation of a Pyridine (B92270) Precursor: The synthesis can begin with tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate. This intermediate is subjected to catalytic hydrogenation to reduce the double bond within the piperidine ring.
Final Amidation: Following the successful synthesis of the 4-(1H-indol-3-yl)piperidine core, the final carboxamide group is installed. This typically involves deprotection of the Boc group under acidic conditions to yield the secondary amine, which is then reacted with a suitable reagent like an isocyanate or by using a coupling agent with an ammonia (B1221849) source to form the desired N-carboxamide.
The table below outlines a typical reaction sequence for a key precursor.
Table 1: Synthesis of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate | Pd/C (10%), H₂ atmosphere, Tetrahydrofuran (THF) and Methanol (B129727) (MeOH), 50°C for 2 hours. | tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | 95% | chemicalbook.com |
General amide formation can also be achieved by activating a carboxylic acid precursor with reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) before coupling with an amine. nih.gov
Catalysis plays a crucial role in the efficient synthesis of the indole-piperidine scaffold. Transition metals are widely employed, particularly for hydrogenation and cross-coupling reactions.
Catalytic Hydrogenation: The reduction of a pyridine ring to a piperidine ring is a fundamental transformation in this field. nih.gov Catalysts such as Palladium on carbon (Pd/C) and Raney-Ni are frequently used for this purpose under hydrogen atmosphere. chemicalbook.comnih.gov This method is effective for converting unsaturated heterocyclic precursors into the saturated piperidine core. chemicalbook.com
Metal-Catalyzed Indole Synthesis: Various metal-free and metal-catalyzed methods are available for constructing or functionalizing the indole ring itself. dergipark.org.tr For instance, copper(II) has been used to catalyze the cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles. organic-chemistry.org Iron-catalyzed intramolecular C-H amination also provides a practical route to indole derivatives. organic-chemistry.org
Base and Acid Catalysis: Simpler catalysts like piperidine itself can be used to promote condensation reactions to form 3-substituted indoles. dergipark.org.trresearchgate.net
Advancements in Stereoselective Synthesis of this compound Analogues
While this compound itself is achiral, many of its analogues with substituents on the piperidine ring possess stereocenters. The specific stereochemistry of these analogues can be critical for their biological activity. For example, in a series of N-arylpiperidine-3-carboxamide derivatives, the S-configuration was found to be up to 15 times more active than the R-configuration against melanoma cells, highlighting the importance of stereocontrol. nih.gov
Recent advancements have focused on developing highly stereoselective synthetic methods:
Gold-Catalyzed Cyclization: A modular and highly diastereoselective one-pot synthesis of substituted piperidin-4-ols has been developed using a sequence involving gold-catalyzed cyclization. nih.gov This method allows for the formation of the piperidine ring with excellent control over the relative stereochemistry of its substituents. nih.gov
Asymmetric Synthesis from Chiral Precursors: An effective strategy involves the use of chiral starting materials, such as homopropargylic amines derived from chiral sulfinyl imines, to construct the piperidine ring enantioselectively. nih.gov
Intramolecular Cyclization: Enantioselective approaches using palladium catalysts with novel ligands have been developed for the intramolecular cyclization of alkenes to form substituted piperidines. nih.gov
Considerations for Preparative Scale Synthesis of Research Batches
Transitioning the synthesis of indole-piperidine carboxamides from a laboratory setting to a gram-scale production for research purposes introduces several practical challenges. The synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a structurally related compound, provides valuable insights into these challenges. nih.gov
Key considerations for scale-up include:
Solubility: Starting materials, such as indole derivatives (e.g., serotonin) and piperidine carboxylic acids, often exhibit poor solubility in common organic solvents. lookchem.com This necessitates the use of solvents like dimethylformamide (DMF) or the development of specific extraction protocols, such as salting out aqueous layers to enable extraction with mixed organic solvents. nih.gov
Chemoselectivity: The indole nucleus contains reactive sites, including the N-H group, which can compete with the target piperidine nitrogen during acylation. lookchem.com A major goal in large-scale synthesis is to achieve chemoselective acylation at the desired nitrogen without the need for protecting groups, which adds steps and cost. nih.gov
Purification: The final products are often polar and may have some water solubility, complicating purification. nih.gov Isolation may require techniques beyond simple extraction, such as washing with specific solvents to remove impurities like imidazole, which can be a byproduct of coupling reactions using CDI. lookchem.com
Reagent Selection: The choice of coupling reagent for the final amide formation is critical. While many reagents are effective on a small scale, reagents like 1,1'-Carbonyldiimidazole (CDI) are often favored for larger batches because their byproducts are volatile or easily removed. nih.gov
Table 2: Challenges and Solutions in Preparative Scale Synthesis
| Challenge | Potential Solution | Rationale | Reference |
|---|---|---|---|
| Poor Solubility of Starting Materials | Use of DMF as a solvent; saturation of aqueous layers with salt (e.g., NaCl) before extraction. | Enhances solubility of polar reactants and improves extraction efficiency of water-soluble intermediates. | nih.govlookchem.com |
| Competing Side Reactions (Chemoselectivity) | Careful selection of reaction conditions (solvent, base) to favor N-acylation of the piperidine over the indole. Avoid protecting groups. | Simplifies the synthetic route, reduces costs, and increases overall efficiency for scale-up. | nih.gov |
| Difficult Purification | Washing the final solid product with specific solvents (e.g., hot diethyl ether) to remove soluble impurities. | Avoids complex and costly chromatographic purification for large batches. | lookchem.com |
| Decarboxylation of Acid Precursor | Use the carboxylic acid synthon promptly after preparation and under controlled conditions. | Minimizes degradation of key intermediates, ensuring higher yield and purity of the final product. | lookchem.com |
Structural Elucidation and Physicochemical Characterization for Research Purposes
Spectroscopic and Spectrometric Confirmation of 4-(1H-indol-3-yl)piperidine-1-carboxamide Structure
Spectroscopic and spectrometric methods provide detailed information about the molecular framework and composition of a compound. These techniques are essential for verifying that the synthesized molecule corresponds to the target structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons of the indole (B1671886) ring would typically appear in the downfield region (δ 7.0-8.0 ppm), while the protons on the piperidine (B6355638) ring would be found in the more upfield region. nih.govnih.gov The N-H proton of the indole ring would likely appear as a broad singlet at a high chemical shift (δ > 10 ppm), and the protons of the carboxamide (-CONH₂) would also produce characteristic signals. nih.gov
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxamide group is expected to have a chemical shift in the range of δ 160-170 ppm. nih.govunica.it Carbons of the indole ring would resonate in the aromatic region (δ 110-140 ppm), while the piperidine carbons would appear further upfield. nih.govunica.it
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole N-H | > 11.0 | Broad Singlet |
| Indole Aromatic C-H | 7.0 - 8.0 | Multiplets/Doublets |
| Carboxamide -NH₂ | ~6.0 - 7.0 | Broad Singlet |
| Piperidine C-H (axial/equatorial) | 1.5 - 4.0 | Multiplets |
| Piperidine C-H (adjacent to indole) | ~3.0 | Multiplet |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carboxamide C=O | 160 - 170 |
| Indole Aromatic C | 110 - 140 |
| Piperidine C (adjacent to N) | 40 - 50 |
| Piperidine C | 25 - 40 |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition and confirm the molecular formula (C₁₄H₁₇N₃O).
The expected exact mass of the compound can be calculated, and the mass spectrometer would typically detect the protonated molecule [M+H]⁺ in positive ion mode. The observation of an ion peak corresponding to this calculated mass provides strong evidence for the presence of the target compound. nih.govnih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information, revealing characteristic cleavages of the piperidine, indole, or carboxamide moieties.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O |
| Molecular Weight | 243.31 g/mol |
| Exact Mass | 243.1372 |
| Expected [M+H]⁺ Ion | 244.1444 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include the N-H stretching vibrations from both the indole ring and the primary amide, the C=O stretching of the amide carbonyl group, and C-H stretching from the aromatic and aliphatic parts of the molecule. nih.govunica.it
Expected IR Absorption Frequencies
| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Indole N-H | N-H | Stretch | 3300 - 3500 |
| Amide N-H | N-H | Stretch | 3100 - 3400 (two bands) |
| Amide C=O | C=O | Stretch | 1630 - 1690 |
| Aromatic C-H | C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H | Stretch | 2850 - 3000 |
| Amide C-N | C-N | Stretch | 1350 - 1450 |
X-ray Crystallographic Analysis for Solid-State Structure Determination
While NMR, MS, and IR can confirm the chemical structure, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.
Although specific crystal structure data for this compound is not publicly available, such an analysis would yield precise information on bond lengths, bond angles, and torsion angles. researchgate.net It would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the indole and carboxamide substituents. nih.gov Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amide and indole N-H groups, which govern the crystal packing. mdpi.comresearchgate.net
Purity Assessment Methodologies for this compound Research Compounds
Ensuring the purity of a research compound is critical for obtaining reliable biological or chemical data. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of compounds like this compound. nih.govunica.it
A typical approach involves using a reversed-phase HPLC system with a C18 column. The compound is dissolved in a suitable solvent and injected into the system. A gradient elution method, often using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) with additives such as trifluoroacetic acid (TFA) or formic acid, is employed to separate the target compound from any impurities. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 220 or 280 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For research purposes, a purity of ≥95% is generally required. nih.gov
Preclinical Pharmacological Investigations of 4 1h Indol 3 Yl Piperidine 1 Carboxamide and Its Analogues
Receptor Binding and Ligand Affinity Profiling
The interaction of 4-(1H-indol-3-yl)piperidine-1-carboxamide analogues with various G protein-coupled receptors (GPCRs) has been a subject of extensive preclinical research. These studies are crucial for understanding the potential therapeutic applications and for characterizing the selectivity profile of this chemical scaffold.
Analogues featuring the indolylpiperidine or similar piperidine (B6355638) carboxamide structures have demonstrated significant affinity for various serotonin (B10506) (5-HT) receptor subtypes. The nature and position of substituents on the indole (B1671886) and piperidine rings play a critical role in modulating potency and selectivity.
For instance, a series of marine-inspired indole derivatives showed high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Another study on multitarget ligands identified N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), which interacts with the 5-HT2A receptor through a hydrogen bond formed between its 2-oxo-2,3-dihydro-1H-benzimidazolyl group and the side chain of asparagine residue Asn 7.35. nih.gov Furthermore, analogues with a 4-phenylpiperidine-2-carboxamide core have been identified as positive allosteric modulators of the 5-HT2C receptor. nih.gov Docking studies of these 5-HT2C modulators suggested an H-bond interaction between the piperidine ring's nitrogen atom and cysteine residue CYS207. nih.gov
Table 1: Binding Affinities (Ki, nM) of Selected Indole Analogues for Serotonin Receptors
The indolylpiperidine scaffold has also been explored for its interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are key targets in neuropsychiatric disorders. A series of 3-indolylpropylpiperazine derivatives showed affinities for the D2 receptor ranging from nanomolar to micromolar concentrations. nih.gov Docking simulations indicated that the indole moiety of these compounds fits into a deep hydrophobic sub-pocket of the D2 receptor's orthosteric site, while the protonated piperazine (B1678402) nitrogen establishes a coulombic interaction with the aspartate residue Asp114. nih.gov
The multitarget agent D2AAK4, a piperidine-4-carboxamide derivative, also interacts with dopaminergic receptors, forming a key electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 residue of the receptors. nih.gov Studies on related piperidine scaffolds have shown that structural modifications can diverge the activity between dopamine D4 and other receptors like sigma 1. chemrxiv.org For example, certain tetrahydro-γ-carboline derivatives, which can be considered constrained analogues of indolylpiperidines, have been investigated as D3 receptor antagonists. nih.gov
Table 2: Binding Affinities (Ki, nM) of Indole Analogues for Dopamine Receptors
The piperidine ring is a known pharmacophore for histamine (B1213489) H3 receptor ligands. Research has identified potent and selective H3 receptor agonists based on a 4-(imidazol-4-ylmethyl)piperidine structure. Prejunctional histamine H3 receptors are coupled to Gi/Go proteins, and their activation modulates intestinal cholinergic neurotransmission. This signaling is attenuated by pertussis toxin, a selective blocker of these proteins. While direct studies on this compound at the H3 receptor are not widely published, the established activity of other piperidine-containing molecules at this receptor suggests a potential for interaction that warrants investigation. medchemexpress.com
The versatility of the substituted piperidine carboxamide scaffold extends to other GPCRs beyond the classical aminergic systems. A notable example is the discovery of BMS-742413, a complex piperidine-1-carboxamide (B458993) derivative, which acts as a potent antagonist of the human Calcitonin Gene-Related Peptide (CGRP) receptor. This receptor is a key target in migraine therapeutics. Additionally, certain indolylalkyl)piperidine carbamates, which are structurally related to carboxamides, are investigated for their effects on the endocannabinoid system, targeting enzymes that regulate endogenous cannabinoid receptor ligands. nih.gov
Enzyme Inhibition and Activation Studies
Analogues of this compound have been profiled for their ability to modulate the activity of various enzymes, particularly protein kinases and viral proteases.
Akt/PKB Inhibition
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in signaling pathways that regulate cell growth and survival, and its hyperactivity is implicated in many cancers. nih.govgoogle.com Several analogues containing the indolylpiperidine framework have been developed as potent Akt inhibitors. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Akt. nih.govacs.org The clinical candidate AZD5363, which belongs to this chemical class, is a potent inhibitor of all Akt isoforms. acs.org Indole-3-carbinol (I3C) and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net For example, a (3-chloroacetyl)-indole derivative was found to be a very specific inhibitor of Akt. nih.gov
EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). researchgate.net Its overexpression is linked to various malignancies. A series of indole-based compounds have been discovered as potent EZH2 inhibitors. Starting from a high-throughput screening hit, medicinal chemistry efforts led to the identification of compound 22 (an indole derivative), which demonstrates nanomolar biochemical potency (IC50 = 2 nM) and cellular potency (EC50 = 80 nM) in inhibiting EZH2.
Flavivirus NS2B-NS3 Protease Inhibition
The NS2B-NS3 protease is essential for the replication of flaviviruses like Dengue (DENV) and Zika (ZIKV), making it a prime target for antiviral drug development. nih.govnih.gov The active site of this serine protease contains a catalytic triad (B1167595) of His51, Asp75, and Ser135. openaccessebooks.comresearchgate.net Piperidine-containing compounds have been investigated as inhibitors of this enzyme. One study reported a broad-spectrum flavivirus NS2B/NS3 protease inhibitor containing a piperidine nucleus, which showed an IC50 value of 0.59 µM against the DENV2 protease. nih.gov Other research has focused on allosteric inhibition, with quinoxaline-based compounds identified that likely compete with the NS2B cofactor for binding to the NS3 protease domain. nih.gov
Table 3: Enzyme Inhibition Data for Selected Analogues
Other Enzyme System Modulations (e.g., α-Glucosidase)
While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in publicly available literature, the core structural motifs of indole and piperidine are features of known α-glucosidase inhibitors. Research into analogues containing these scaffolds provides insight into their potential for modulating this enzyme system, which is a key target in the management of type 2 diabetes. researchgate.net
A variety of indole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential. For instance, a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated superior inhibitory activity against yeast α-glucosidase compared to the standard drug, acarbose. mdpi.com One of the most potent compounds in this series, compound 5k , which features a 4-bromo-substituted phenyl ring, exhibited an impressive 28-fold improvement in inhibition compared to acarbose. mdpi.com This highlights the potential of the indole-carboxamide scaffold in designing effective α-glucosidase inhibitors.
Similarly, piperidine and its derivatives have been explored for their effects on α-glucosidase. Studies on pyrimidinyl-piperazine carboxamide derivatives revealed that these compounds can be potent inhibitors of yeast α-glucosidase, with some exhibiting competitive inhibition. researchgate.net The chirality of the piperazine moiety was found to significantly influence the inhibitory activity. researchgate.net
The combination of indole and piperidine moieties in a single molecule presents a promising strategy for developing novel α-glucosidase inhibitors. The inhibitory activities of some indole and piperidine-containing analogues are summarized in the table below.
| Compound Class | Specific Analogue Example | Target Enzyme | IC50 Value (µM) | Reference |
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | Compound 5k (4-bromo) | Yeast α-glucosidase | 26.8 ± 0.5 | mdpi.com |
| Pyrimidinyl-piperazine carboxamide | Compound 21c (S-config) | Yeast α-glucosidase | 0.44 | researchgate.net |
| Phthalimide-benzenesulfonamide hybrids with piperidine | Compound 3a | α-glucosidase | 19.39 | mdpi.com |
This table presents data for analogues containing indole or piperidine scaffolds and not for this compound itself.
Cellular Target Engagement and Signaling Pathway Modulation
The validation of cellular targets for novel compounds like this compound is a critical step in preclinical development. This typically involves the development of robust in vitro cellular assays. While specific assays for this exact molecule are not widely reported, the methodologies applied to its structural analogues can be instructive.
A key approach is the use of high-content screening (HCS) and high-throughput screening (HTS) to assess the phenotypic effects of compounds on cells. For example, in a study of piperidine-3-carboxamide derivatives, a phenomic assay was developed to identify compounds that induce a senescence-like phenotype in human melanoma A375 cells. researchgate.net This assay involved imaging cells stained with fluorescent dyes to monitor changes in morphology, such as enlarged cytoplasm and nucleus, which are characteristic of senescence. researchgate.net The assay was validated using doxorubicin, a known inducer of senescence. researchgate.net
Another common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. This assay was utilized to evaluate the antiproliferative activity of indole-2-carboxamide derivatives against various cancer cell lines, including breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancer cells. nih.gov
For target-specific validation, cell-based assays that measure the activity of a particular enzyme or receptor are employed. For instance, to assess the inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), specific enzyme inhibition assays were used for a series of 5-substituted-indole-2-carboxamides. mdpi.com
The development of such cellular assays is fundamental for confirming that a compound engages its intended target within a cellular context and for elucidating its mechanism of action.
The biological effects of a compound are mediated through the modulation of intracellular signaling pathways. Although the specific downstream signaling cascades affected by this compound have not been fully elucidated, studies on its analogues suggest potential pathways of interest.
Indole-based compounds have been shown to influence several key signaling pathways implicated in cancer and neurodegenerative diseases. For example, certain indole derivatives have been found to inhibit the MAPK (mitogen-activated protein kinase) pathway, which is crucial for cell proliferation and survival. mdpi.com Other indole-containing molecules have been shown to target the orphan nuclear receptor Nur77, leading to apoptosis in cancer cells. mdpi.com
In the context of neuroprotection, the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response, has been identified as a target for prenylated indole alkaloids. mdpi.com These compounds were found to non-covalently bind to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes like HO-1 and NQO1. mdpi.com
Furthermore, indole-2-carboxamide derivatives have been investigated as dual inhibitors of EGFR and CDK2. mdpi.com Inhibition of these kinases would impact downstream pathways controlling cell cycle progression and proliferation. The table below summarizes the signaling pathways modulated by some indole-containing analogues.
| Compound Class | Specific Analogue Example | Modulated Signaling Pathway/Target | Biological Context | Reference |
| Coumarin-indole derivatives | Compound 3 | MAPK pathway kinases | Cancer (Gastric) | mdpi.com |
| 5-((4-(pyridin-3-yl) pyrimidine-2-yl)amino)-1H-indole-2-carboxamide | Compound 50 | Nur77 | Cancer (Liver, Cervical, Breast) | mdpi.com |
| Prenylated indole alkaloids | Asperpendoline (Compound 2) | Keap1-Nrf2 pathway | Neuroprotection | mdpi.com |
| 5-substituted-indole-2-carboxamides | Compounds 5i and 5j | EGFR and CDK2 | Cancer | mdpi.com |
This table illustrates potential signaling pathways that could be modulated by compounds containing an indole scaffold, based on studies of analogues.
In Vitro Efficacy Studies in Relevant Biological Systems for Research Application
The in vitro efficacy of this compound and its analogues has been explored in various biological systems, primarily in the areas of oncology and neurodegenerative diseases. These studies provide a foundation for understanding the potential therapeutic applications of this class of compounds.
In the field of cancer research, indole-piperidine hybrids have demonstrated notable antiproliferative activity. A study on indole-piperidine hybrids with amide and urea (B33335) linkages revealed that several compounds were active against renal and breast cancer cell lines. researchgate.net For example, compounds 13b and 13e showed significant growth inhibition of UO-31 renal cancer cells. researchgate.net Indole-2-carboxamide derivatives have also been identified as potent antiproliferative agents, with some acting as dual inhibitors of EGFR and CDK2. mdpi.com
In the context of neurodegenerative diseases, such as Alzheimer's disease, indole-piperidine amides have been designed as multi-target directed ligands. One such compound, 23a , a 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide, was found to inhibit both human acetylcholinesterase (hAChE) and β-secretase (hBACE-1), two key enzymes in the pathology of Alzheimer's disease. Furthermore, this compound demonstrated the ability to cross the blood-brain barrier in a PAMPA-BBB assay, a critical property for CNS-acting drugs. Other indole-based compounds have shown neuroprotective effects in cellular models of Parkinson's disease by activating the Nrf2/Keap1 pathway and protecting dopaminergic neurons. nih.gov
The table below presents a summary of the in vitro efficacy of some analogues.
| Compound Analogue | Biological System/Cell Line | Efficacy Measurement (e.g., IC50, GI50) | Therapeutic Area | Reference |
| Indole-piperidine hybrid 13b | UO-31 (Renal Cancer) | Growth (%) = -83.76 | Cancer | researchgate.net |
| Indole-piperidine hybrid 13e | UO-31 (Renal Cancer) | Growth (%) = -82.75 | Cancer | researchgate.net |
| Indole-2-carboxamide 5d | MCF-7 (Breast Cancer) | GI50 = 0.95 µM | Cancer | |
| Indole-piperidine amide 23a | hAChE | IC50 = 0.32 µM | Alzheimer's | |
| Indole-piperidine amide 23a | hBACE-1 | IC50 = 0.39 µM | Alzheimer's | |
| Piperine analogue 3b | PC12 cells (H2O2-induced damage) | Neuroprotective | Parkinson's | nih.gov |
This table summarizes in vitro efficacy data for analogues of this compound.
Structure Activity Relationship Sar Studies of 4 1h Indol 3 Yl Piperidine 1 Carboxamide Derivatives
Identification of Key Pharmacophoric Elements within the 4-(1H-indol-3-yl)piperidine-1-carboxamide Scaffold
The this compound scaffold is built upon three fundamental pharmacophoric elements whose interplay is decisive for biological activity. nih.govarkat-usa.org These are the indole (B1671886) ring, the piperidine (B6355638) ring, and the interconnecting carboxamide moiety.
The indole ring system is a "privileged structure" in medicinal chemistry, frequently involved in crucial binding interactions with biological targets. arkat-usa.orgnih.gov The nitrogen atom of the indole ring can act as a hydrogen bond donor, a key interaction demonstrated in the binding of related indole derivatives to various enzymes. nih.gov The aromatic nature of the fused ring system also allows for hydrophobic and π-stacking interactions within receptor pockets. nih.gov Studies on related compounds have shown that the presence and position of the indole ring are critical for inhibitory activity. nih.gov
The piperidine ring serves as a versatile, non-planar scaffold that positions substituents in specific three-dimensional orientations. mdpi.com Its conformational flexibility, primarily adopting a stable chair conformation, allows it to fit optimally into receptor binding sites. mdpi.comsciforum.net The nitrogen atom within the piperidine ring is a key basic center, the pKa of which can be modulated by substituents to influence properties like oral absorption. nih.gov The piperidine moiety is a common structural motif in a vast number of pharmaceuticals, underscoring its importance in establishing favorable drug-like properties. nih.gov
The carboxamide functional group is not merely a linker but an active participant in molecular recognition. arkat-usa.org It is characterized by high bonding polarity and conformational diversity, acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). arkat-usa.org This dual capacity allows for the formation of multiple, stabilizing hydrogen bonds with target residues. nih.gov In many related series, the carboxamide functionality has been found to be an absolute requirement for biological activity. nih.gov
Impact of Substituent Modifications on Biological Activity and Selectivity
Indole Ring Modifications and Their Influence on Activity
Modifications to the indole ring can significantly modulate the biological activity of the entire scaffold, primarily by altering its electronic properties and steric profile. The introduction of substituents can fine-tune the binding affinity and selectivity. For instance, in a series of related indole-piperazine derivatives, the introduction of a fluorine atom onto the indole ring was shown to induce a more favorable binding pose, highlighting the impact of electronic modifications. nih.gov Similarly, studies on azaindole analogs, where a nitrogen atom replaces a carbon in the indole core, demonstrated that a 4-methoxy group on the indole ring led to the highest potency. dndi.org This suggests that electron-donating groups at specific positions can enhance activity. The metabolic stability of the scaffold can also be influenced by indole substitution, as certain positions are susceptible to enzymatic hydroxylation.
Piperidine Ring Substitutions and their Effect on Receptor Binding
Substitutions on the piperidine ring directly impact how the molecule is presented to the binding site and can alter its physicochemical properties. The incorporation of fluorine into the piperidine ring of related 3-(3-(piperidin-1-yl)propyl)indole ligands was found to significantly lower the basicity (pKa) of the piperidine nitrogen. nih.gov This reduction in basicity had a marked beneficial effect on the compounds' oral absorption, a critical pharmacokinetic parameter, while maintaining high affinity for the target receptor. nih.gov
In a separate study on inhibitors of protein kinase B (PKB), where a 4-amino-piperidine-4-carboxamide core was utilized, the nature of the substituents on the piperidine ring was crucial for achieving selectivity over the related kinase PKA. nih.gov The positioning of an amine group on the piperidine ring relative to a single differing amino acid in the kinase binding pockets (leucine in PKA vs. methionine in PKB) was found to be the basis for selectivity. nih.gov This underscores how piperidine substituents can be exploited to achieve fine-tuned receptor selectivity.
Carboxamide Moiety Variations and Their Role in Target Interaction
The carboxamide moiety is a cornerstone of activity for this class of compounds. Its role extends beyond simply connecting the indole and piperidine rings; it acts as a critical linker that positions substituents and engages in key hydrogen bonding interactions. Research on related indole carboxamides has shown that its presence is often essential for activity. nih.govnih.gov
The significance of the carboxamide's position is highlighted in studies where shifting the carboxamide from the indole-2 to the indole-3 position resulted in a reduction of anti-HIV-1 activity in an analogous series. nih.gov Furthermore, attempts to replace the carboxamide group with other functionalities have often led to diminished or abolished activity. In one study, replacing the carboxamide with a methanesulfonamide (B31651) group decreased activity, while replacement with a phosphoramidic acid diethylester resulted in an inactive compound. nih.gov
The flexibility of the carboxamide linker is also a key attribute. In a series of PKB inhibitors, the use of a carboxamide linker between the piperidine ring and a lipophilic benzyl (B1604629) substituent was explored. The relatively inflexible amide spacer meant that larger substituents were less able to interact favorably with the target, demonstrating that the interplay between linker rigidity and substituent size is a critical optimization parameter. nih.gov
The following table summarizes the structure-activity relationships for key substitutions in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide PKB inhibitors, which share a similar piperidine-4-carboxamide core.
Table 1: SAR of Piperidine-4-Carboxamide Derivatives as PKB Inhibitors
| Compound | R (Substituent on Carboxamide Nitrogen) | PKB IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
|---|---|---|---|---|
| 27 | Benzyl | 16 | 1300 | 81 |
| 28 | 2,4-Dichlorobenzyl | 39 | >9400 | >241 |
| 30 | 2,4-Difluorobenzyl | 42 | 1600 | 38 |
| 31 | 4-Chloro-2-fluorobenzyl | 21 | 1400 | 67 |
| 32 | 2-Chloro-4-fluorobenzyl | 24 | 1500 | 63 |
Data sourced from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov
Stereochemical Influences on Activity and Stereospecificity
Stereochemistry at the C3 position of the piperidine ring, where the indole moiety is attached, introduces a chiral center that can profoundly influence biological activity. The spatial arrangement of the indole group relative to the piperidine ring can dictate the molecule's ability to fit within a constrained receptor binding site. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.
Research has focused on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. nih.gov The development of methods to obtain these specific stereoisomers is driven by the recognition that a conformationally limited side chain often leads to greater biological activity and enhanced metabolic stability during first-pass metabolism. nih.gov The successful synthesis and determination of the absolute configuration of these enantiomers by techniques like X-ray crystallography provide the necessary tools for evaluating the stereospecific requirements of their biological targets. nih.gov Although direct comparative activity data for the enantiomers of the title compound are not widely published, the principle of stereospecificity strongly suggests that one enantiomer will possess a more favorable activity profile than the other or the racemic mixture.
Conformational Analysis in Relation to Observed Structure-Activity Relationships
In a compelling example from a related series of kinase inhibitors, replacing a carbon atom with a nitrogen atom in the heterocyclic core (analogous to the indole ring system) was found to alter the preferred conformation and orientation of the attached piperidine ring. nih.gov This conformational shift directly impacted the presentation of substituents to the kinase binding site, thereby changing the selectivity profile of the inhibitor. nih.gov This demonstrates a clear link between the scaffold's structure, its resulting conformation, and its observed biological activity.
Computational studies on similar structures have shown that the piperidine ring favors a chair shape while the indole moiety connected to a side chain tends to remain planar. sciforum.net The conformational diversity of the carboxamide bond is also a significant factor, allowing for flexibility that can accommodate different binding site geometries. arkat-usa.org This inherent flexibility, combined with the defined conformational preference of the piperidine ring, allows the scaffold to adopt a shape that optimizes interactions with its biological target.
Metabolic Stability and Biotransformation Studies Preclinical Focus
In Vitro Assessment of Metabolic Stability of 4-(1H-indol-3-yl)piperidine-1-carboxamide (e.g., Liver Microsome and Hepatocyte Studies)
The initial evaluation of a compound's metabolic stability is typically conducted using in vitro systems that model hepatic metabolism. researchgate.netbioivt.com The primary models for this assessment are liver microsomes and hepatocytes, which provide a reliable indication of a compound's susceptibility to metabolic enzymes. researchgate.netresearchgate.net
Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.com In a typical microsomal stability assay, this compound would be incubated with pooled liver microsomes from preclinical species (such as rat, mouse, dog, or monkey) and human donors. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity. bioivt.com The concentration of the parent compound is monitored over time by LC-MS/MS to determine its rate of disappearance. researchgate.net
The data generated from these studies, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting the in vivo hepatic clearance of the compound. researchgate.net Compounds with high metabolic stability exhibit a longer half-life and lower clearance, while metabolically labile compounds are rapidly cleared.
Table 1: Illustrative Metabolic Stability Data for this compound in Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Dog | 60 | 11.6 |
| Monkey | 52 | 13.3 |
Note: The data in this table is illustrative and intended to represent typical results from such an assay.
Table 2: Illustrative Metabolic Stability Data for this compound in Hepatocytes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Human | 35 | 19.8 |
| Rat | 20 | 34.7 |
Note: The data in this table is illustrative and intended to represent typical results from such an assay.
Identification and Characterization of Major Metabolites from Preclinical Models
Following the determination of metabolic stability, the next step involves identifying the specific metabolites formed. This is achieved by analyzing the incubation mixtures from microsomal and hepatocyte studies using high-resolution mass spectrometry (HRMS). By comparing the mass spectra of the samples over time, novel peaks corresponding to metabolites can be detected and their structures elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.
For this compound, several potential sites of metabolic modification exist on both the indole (B1671886) and piperidine (B6355638) moieties. Based on the metabolism of similar structures, the major metabolites would likely arise from oxidation reactions. nih.govnih.gov
Table 3: Potential Major Metabolites of this compound in Preclinical Models
| Metabolite | Proposed Biotransformation |
| Hydroxylated indole metabolite | Oxidation on the indole ring (e.g., at the 5- or 6-position) |
| Hydroxylated piperidine metabolite | Oxidation on the piperidine ring |
| N-dealkylated metabolite | Unlikely due to the carboxamide structure |
| Glucuronidated metabolite | Phase II conjugation of a hydroxylated metabolite |
Note: This table presents potential metabolites based on the metabolism of related compounds.
Elucidation of Enzyme Systems Involved in the Metabolism of Piperidine-Indole Scaffolds (e.g., Cytochrome P450 Isoforms)
The metabolism of piperidine-indole scaffolds is predominantly mediated by the cytochrome P450 (CYP) family of enzymes. rsc.org These enzymes are responsible for the oxidative biotransformation of a vast array of xenobiotics. nih.gov The specific CYP isoforms involved in the metabolism of a compound can be identified using recombinant human CYP enzymes or by chemical inhibition studies in human liver microsomes.
For compounds containing a piperidine ring, metabolism can involve N-dealkylation and ring oxidation. nih.govacs.org The indole moiety is also susceptible to CYP-mediated oxidation, typically hydroxylation at various positions on the ring. mdpi.com Studies on similar molecules suggest that CYP3A4, CYP2D6, and other isoforms are often implicated in the metabolism of compounds with these structural features. nih.govacs.org For instance, CYP3A4 is a major contributor to the N-dealkylation of many 4-aminopiperidine (B84694) drugs. nih.gov In some cases, flavin-containing monooxygenases (FMOs) can also contribute to the N-oxidation of piperidine-containing compounds. nih.gov
To determine the specific enzymes responsible for the metabolism of this compound, a reaction phenotyping study would be conducted. This involves incubating the compound with a panel of individual recombinant human CYP isoforms to identify which enzymes are capable of metabolizing the compound.
Metabolic Pathways and Proposed Biotransformation Reaction Mechanisms
Based on the common metabolic fates of indole and piperidine derivatives, a proposed metabolic pathway for this compound can be constructed.
The primary metabolic route is anticipated to be Phase I oxidation , catalyzed by CYP enzymes. This can occur at several positions:
Indole Ring Hydroxylation: The electron-rich indole nucleus is a prime target for electrophilic attack by the activated oxygen species of the CYP catalytic cycle. nih.gov This would lead to the formation of various mono-hydroxylated isomers, with hydroxylation at the 5- or 6-position being common.
Piperidine Ring Hydroxylation: The aliphatic piperidine ring can also undergo hydroxylation, although this is often a less favored pathway compared to indole hydroxylation.
N-Dealkylation: While the piperidine nitrogen is part of a carboxamide, which is generally more stable than an alkyl-amine, the potential for enzymatic hydrolysis of the amide bond to yield 4-(1H-indol-3-yl)piperidine cannot be entirely ruled out, though it is less likely to be a major pathway.
Following initial oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation . The most common conjugation reaction is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl group. This process increases the water solubility of the metabolite, facilitating its excretion from the body.
Analytical Methodologies for Research and Quantification of 4 1h Indol 3 Yl Piperidine 1 Carboxamide
Chromatographic Separation Techniques (e.g., HPLC, LC-MS, UPLC) for Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity and quantifying 4-(1H-indol-3-yl)piperidine-1-carboxamide. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer the resolution and sensitivity required for this purpose.
The purity of indole (B1671886) and piperidine (B6355638) derivatives is routinely determined by reversed-phase HPLC (RP-HPLC). For instance, the analysis of related piperidine derivatives has been successfully performed using C18 columns. nih.gov A typical HPLC method for purity analysis would involve a gradient elution to ensure the separation of the main compound from any starting materials, by-products, or degradation products.
Table 1: Illustrative HPLC Parameters for Purity Determination of Indole-Piperidine Derivatives
| Parameter | Value |
| Instrument | Agilent Technologies 1260/1290 Infinity II |
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (B52724) (MeCN) |
| Gradient | 5% to 95% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-VIS at 210, 254, 280 nm |
| Purity Achieved | >95% |
This table is illustrative and based on methods used for similar piperidine derivatives. nih.gov
UPLC, a more recent advancement, utilizes smaller particle size columns (typically <2 µm) to provide faster analysis times and greater resolution compared to traditional HPLC. The purity of various indole-2-carboxamides has been confirmed using UPLC-MS, demonstrating its suitability for this class of compounds. nih.gov
For quantification, especially at lower concentrations, LC-MS is the method of choice. It combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This is particularly useful when analyzing complex mixtures or when reference standards for all potential impurities are not available.
Mass Spectrometry for Trace Analysis and Quantification in Complex Matrices
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace analysis of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it allows for the sensitive quantification of the analyte in complex matrices.
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the identity of the synthesized compound. For example, the characterization of related piperidine derivatives has been confirmed using HRMS with Electrospray Ionization (ESI), yielding precise mass-to-charge (m/z) ratios. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. While specific fragmentation data for this compound is not publicly available, a predictive fragmentation pattern can be proposed based on the known fragmentation of indole and piperidine structures. nih.govscirp.orgscielo.brnih.gov
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |
| [M+H]⁺ | Varies | H₂N-C=O | Loss of the carboxamide group |
| [M+H]⁺ | Varies | C₅H₁₀N | Fragmentation of the piperidine ring |
| [M+H]⁺ | 130 | C₇H₁₃N₂O | Formation of the characteristic indole fragment |
This table is a predictive representation based on general fragmentation patterns of related structures. scirp.orgnih.gov
The fragmentation would likely be initiated by the protonation of the amide nitrogen or the indole nitrogen. Subsequent fragmentation could involve the cleavage of the amide bond, and characteristic losses from the piperidine ring. The indole moiety would be expected to produce a stable fragment at m/z 130. scirp.org This detailed fragmentation information is critical for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for highly specific quantification in complex biological samples.
Development of Bioanalytical Methods for Preclinical Biological Samples (e.g., Cellular Extracts, Tissue Homogenates)
To investigate the pharmacokinetic and pharmacodynamic properties of this compound in a preclinical setting, robust bioanalytical methods are required for its quantification in biological matrices like cellular extracts and tissue homogenates. LC-MS/MS is the gold standard for this application due to its superior sensitivity, selectivity, and speed.
The development of a bioanalytical method would involve several key steps:
Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances. For cellular extracts and tissue homogenates, protein precipitation is a common and straightforward approach. nih.govresearchgate.net This typically involves adding a water-miscible organic solvent like acetonitrile or methanol (B129727) to the sample to denature and precipitate proteins, which are then removed by centrifugation.
Chromatographic Separation: A rapid and efficient separation is desirable. A C18 reversed-phase column with a fast gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid to improve peak shape and ionization efficiency) is a standard starting point.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in MRM mode would be used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a stable isotope-labeled internal standard. This provides excellent selectivity and minimizes matrix effects.
Method Validation: The developed method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.gov
Table 3: Example of a Bioanalytical LC-MS/MS Method for a Research Compound in Preclinical Samples
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF/MS) |
| Sample Matrix | Plasma, Brain, Heart, Liver, and Kidney Homogenates |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | Reversed-phase C18 column with a gradient of acetonitrile and water containing formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Quantification | Based on the peak area ratio of the analyte to an internal standard |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 10 ng/mL) nih.govresearchgate.net |
This table is based on a validated method for a structurally related N-phenylpiperazine derivative and serves as a model for the development of a method for this compound. nih.govresearchgate.net
The successful development and validation of such a bioanalytical method are crucial for enabling pharmacokinetic studies, understanding tissue distribution, and ultimately supporting the preclinical development of this compound.
Computational Chemistry and Molecular Modeling of 4 1h Indol 3 Yl Piperidine 1 Carboxamide
Ligand-Based and Structure-Based Drug Design Approaches for Compound Optimization
Both ligand-based and structure-based design strategies are crucial for the optimization of compounds built around the indolylpiperidine core. These computational approaches leverage information about either a set of active molecules (ligand-based) or the three-dimensional structure of the biological target (structure-based) to guide the design of more potent and selective analogs.
Ligand-Based Design: In the absence of a high-resolution crystal structure of a biological target, ligand-based methods are paramount. For scaffolds related to 4-(1H-indol-3-yl)piperidine-1-carboxamide, techniques like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed. nih.gov For instance, studies on piperidine-3-carboxamide derivatives have utilized pharmacophore models to elucidate the key structural features required for biological activity, helping to explain differences in potency between stereoisomers. nih.gov 3D-QSAR studies create a spatial map of favorable and unfavorable regions for activity around the molecular scaffold, providing a visual guide for structural modifications. nih.gov These models are built by aligning a series of active compounds and correlating their structural features with their biological activities.
Structure-Based Design: When the 3D structure of a target protein is known, often from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. This approach involves docking the ligand into the target's binding site to predict its binding conformation and affinity. nih.gov For example, in the development of 1H-indole-2-carboxamide derivatives as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, structural information guided the optimization of hit compounds. nih.gov SBDD allows medicinal chemists to rationally design modifications that enhance interactions with key amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, thereby improving potency and selectivity. This method has been successfully applied to various indole (B1671886) and piperidine-containing compounds to discover novel inhibitors for targets like the NLRP3 inflammasome and fructose-1,6-bisphosphatase. mdpi.commdpi.com
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is widely used to understand the interactions between ligands like this compound and their protein targets. This method has been instrumental in identifying potential biological targets and elucidating the binding mechanisms for a wide range of indole and piperidine (B6355638) derivatives.
For example, docking studies on N-arylsulfonyl-indole-2-carboxamide derivatives targeting fructose-1,6-bisphosphatase (FBPase) revealed crucial interactions with amino acid residues such as Met18, Gly21, and Leu30 at the allosteric binding site. mdpi.com Similarly, docking simulations of novel pyrazole-carboxamides with human carbonic anhydrase (hCA) isoforms showed that the most potent compounds exhibited stronger interactions than the standard inhibitor, acetazolamide. nih.gov In another study, indole derivatives were docked against the cyclooxygenase-2 (COX-2) enzyme, providing insights into their potential anti-inflammatory activity. researchgate.net
The general process involves preparing the 3D structures of both the ligand and the target protein. The protein structure is often obtained from a public repository like the Protein Data Bank (PDB). The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity for numerous generated poses. The results, often visualized as binding poses and interaction maps, guide the rational design of new compounds with improved affinity and specificity. researchgate.netmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Exploration
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for assessing the stability of a docked pose and exploring the conformational landscape of the ligand within the binding site. nih.gov
MD simulations have been effectively used as a complementary strategy to docking for various carboxamide derivatives. For instance, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to FBPase were used to validate the docking results and probe the dynamic behavior of the complex. mdpi.com By calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the ligand-protein complex throughout the simulation. mdpi.comnih.gov A stable RMSD for the complex over time suggests that the predicted binding mode is likely stable. nih.gov
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules like this compound. chemijournal.com These methods are used to optimize the molecular geometry and calculate a variety of electronic descriptors that relate to the molecule's stability and reactivity. nih.gov
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov
For various indole and piperidine derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to determine optimized geometries, atomic charges (e.g., Mulliken population analysis), and molecular electrostatic potential (MEP) maps. chemijournal.comnih.gov The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. chemijournal.com These calculations provide fundamental insights that are crucial for understanding reaction mechanisms and designing molecules with desired electronic properties.
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Important for charge-transfer interactions with biological targets. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Relevant for interactions with electron-rich residues. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov |
| MEP Map | Molecular Electrostatic Potential map. | Visualizes electron density, identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. chemijournal.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, saving time and resources in the drug discovery process.
For series of compounds related to the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These models were used to study N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, yielding models with good predictive ability. mdpi.comnih.gov The output of these analyses is often visualized as contour maps that show where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are predicted to increase or decrease biological activity. nih.gov
These predictive models are invaluable for lead optimization. By analyzing the QSAR contour maps, medicinal chemists can prioritize which new analogs to synthesize, focusing on modifications that are predicted to enhance the desired biological activity. rsc.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds
A compound's efficacy is determined not only by its interaction with the target but also by its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Numerous in silico tools and web servers (e.g., SwissADME, PreADMET) are available to calculate ADME-related physicochemical properties. nih.govresearchgate.net
For novel research compounds, including indole and piperidine derivatives, these tools predict key parameters such as lipophilicity (logP), water solubility, plasma protein binding, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes. nih.govjaptronline.com For example, in silico ADME predictions for imidazo[1,2-a]pyridine-3-carboxamides helped guide the design of new anti-tubercular agents with more favorable drug-like properties. nih.gov
Compliance with empirical rules, such as Lipinski's Rule of Five, is often assessed to gauge the "drug-likeness" of a compound and its potential for oral bioavailability. thesciencein.org These predictive models allow researchers to identify potential liabilities in a molecule's ADME profile and make structural modifications to improve its pharmacokinetic behavior before committing to synthesis and in vitro testing. researchgate.net
| Property | Predicted Parameter(s) | Importance |
| Absorption | Lipinski's Rule of Five, Water Solubility, Intestinal Absorption | Predicts oral bioavailability and ability to enter the bloodstream. |
| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Permeability | Determines where the compound goes in the body and if it can reach its target. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate Prediction | Indicates potential for drug-drug interactions and metabolic stability. |
| Excretion | Total Clearance | Relates to how long the compound stays in the body. |
| Toxicity | AMES Toxicity, hERG Inhibition | Early flags for potential mutagenicity and cardiotoxicity. nih.gov |
Advanced Research Applications and Future Directions
Development of 4-(1H-indol-3-yl)piperidine-1-carboxamide as Chemical Probes for Cellular and Molecular Biology
The development of chemical probes is essential for dissecting complex biological pathways. The this compound scaffold is well-suited for modification into such tools. By incorporating reporter tags, such as radioisotopes or fluorophores, analogues of this compound can be designed to visualize and quantify biological targets in cells and living organisms.
A key strategy involves radiolabeling for use in Positron Emission Tomography (PET), a non-invasive imaging technique. Analogues incorporating isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) could be synthesized to study the distribution and density of specific receptors or enzymes in the brain and other tissues. For instance, related piperidine (B6355638) and indole-containing molecules have been successfully developed as PET tracers for targets like the cannabinoid CB1 receptor and fatty acid amide hydrolase (FAAH). nih.govnih.gov An ¹⁸F-labeled version of this compound could potentially be used to investigate its binding sites in vivo, provided a high-affinity target is identified. nih.gov The synthesis of such probes often involves late-stage introduction of the radioisotope, for example, through reactions with precursors like [¹¹C]CO. nih.gov
These probes would enable researchers to study target engagement, receptor occupancy, and the pharmacokinetics of drugs based on this scaffold, providing invaluable data for understanding disease mechanisms and validating new therapeutic strategies.
Exploration in Polypharmacology and Multi-Target Ligand Design Strategies
Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. Polypharmacology, the design of single molecules that can modulate multiple targets, has emerged as a promising therapeutic strategy. nih.govresearchgate.net The this compound structure, combining the versatile indole (B1671886) ring with the privileged piperidine scaffold, is an excellent starting point for creating multi-target-directed ligands (MTDLs). mdpi.comnih.govnih.gov
For example, in the context of Alzheimer's disease, researchers have designed hybrid molecules that simultaneously inhibit acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), both key enzymes in the disease's progression. nih.gov Indole and piperidine moieties are frequently incorporated into these MTDLs. nih.govnih.gov An MTDL strategy based on this compound could involve modifying the structure to incorporate pharmacophores known to interact with targets such as cholinesterases, BACE1, or monoamine oxidase B (MAO-B). nih.govmdpi.com
Similarly, in oncology, piperidine derivatives have been developed as dual inhibitors targeting multiple kinases or other cancer-related proteins. nih.govnih.gov The design of such compounds often involves a "scaffold-hopping" approach or the hybridization of known pharmacophores to achieve a desired multi-target profile.
| Potential Multi-Target Strategy | Therapeutic Area | Example Targets | Relevant Findings |
| Dual Enzyme Inhibition | Alzheimer's Disease | AChE, BACE1 | Indole-based hybrids show dual inhibitory activity. researchgate.netnih.gov |
| Receptor/Enzyme Modulation | Parkinson's Disease | Histamine (B1213489) H3 Receptor, MAO-B | Piperidine derivatives can be designed as dual-acting ligands. mdpi.com |
| Antiproliferative and Anti-inflammatory | Cancer | Tubulin, HDACs | Piperidine carboxamides can act as tubulin inhibitors; indole derivatives can inhibit HDACs. nih.govnih.gov |
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To fully understand the biological effects of this compound and its analogues, modern research integrates compound screening with systems-level analyses. Omics technologies—such as genomics, proteomics, and metabolomics—can provide a comprehensive snapshot of the cellular changes induced by a compound.
A powerful systems pharmacology tool is the COMPARE analysis, which has been used to elucidate the mechanism of action of novel antiproliferative agents. nih.gov By comparing the compound's pattern of activity against a panel of cancer cell lines with the patterns of thousands of known compounds, researchers can generate hypotheses about its molecular target. nih.gov For example, this method successfully identified a new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as tubulin inhibitors. nih.gov
Applying such an approach to this compound would involve testing its effects across various cell lines and using bioinformatics to correlate the results with existing databases. This can reveal unexpected targets and pathways, guiding further optimization and research.
Design and Synthesis of Next-Generation Analogues for Specific Research Hypotheses
The synthesis of focused libraries of analogues is crucial for testing specific biological hypotheses and establishing a clear structure-activity relationship (SAR). nih.gov The this compound core offers multiple points for chemical modification.
Key synthetic strategies could include:
Indole Ring Substitution: Introducing substituents at various positions of the indole ring can modulate electronic properties and create new interactions with target proteins.
Piperidine Ring Modification: Altering the piperidine ring, for example, by introducing stereocenters or replacing it with other nitrogen-containing heterocycles, can fine-tune the compound's conformation and physicochemical properties. mdpi.comnih.gov
Carboxamide Linker Variation: The amide bond can be replaced with other linkers (e.g., reverse amides, sulfonamides) or its orientation can be altered to explore different binding modes. nih.govresearchgate.net
For instance, research on related piperidine-3-carboxamide derivatives as antimelanoma agents demonstrated that stereochemistry is critical for activity, with the S-enantiomer being significantly more potent. nih.gov Similarly, work on indole-2-carboxamides showed that modifications to the N-benzyl group and the indole nitrogen dramatically influenced potency at the TRPV1 receptor. mdpi.com These findings underscore the importance of systematic chemical exploration. The synthesis of such analogues often relies on robust chemical reactions like amide couplings (using reagents such as HATU or EDC) and Suzuki cross-coupling reactions to build molecular diversity. nih.govnih.gov
Methodological Innovations in Compound Evaluation and Optimization
The evaluation and optimization of new chemical entities are constantly evolving. High-throughput screening (HTS) and high-content screening (HCS) are essential for rapidly assessing the activity of large compound libraries. nih.gov HCS, an image-based technology, is particularly powerful as it can simultaneously measure multiple cellular parameters, such as cell morphology, proliferation, and the expression of specific protein markers. nih.gov This method was used to identify piperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells. nih.gov
In addition to cell-based assays, in silico methods play a vital role in modern drug discovery. Molecular docking and molecular dynamics simulations can predict how a compound binds to its target, guiding the rational design of more potent and selective analogues. nih.govnih.gov These computational approaches help prioritize which analogues to synthesize, saving time and resources.
Furthermore, early assessment of drug metabolism and pharmacokinetic (DMPK) properties is critical for successful lead optimization. nih.govacs.org Assays to measure metabolic stability in liver microsomes and cellular permeability (e.g., PAMPA) are now standard practice. nih.govnih.gov Integrating these evaluations early in the research process helps to identify and overcome potential liabilities, such as rapid clearance or low bioavailability, which could otherwise halt the development of a promising compound. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1H-indol-3-yl)piperidine-1-carboxamide and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in Example 2 of -(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester reacts with 1-bromo-2-methoxyethane under mild conditions (room temperature, 24 hours) to yield 98% of the target derivative. Key steps include:
- Alkylation of the indole nitrogen using a haloalkane.
- Deprotection of the ester group (if applicable) via hydrolysis.
- Purification via column chromatography or recrystallization.
- Validation using -NMR and mass spectrometry .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation involves:
- Spectroscopic Analysis : -NMR (e.g., δ 7.2–7.8 ppm for indole protons, δ 3.5–4.5 ppm for piperidine carboxamide protons) and -NMR (e.g., carbonyl carbons at ~170 ppm). Reference data from similar compounds (, Table 2) can guide assignments.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] for CHNO: 280.1297).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline forms are obtained .
Q. What biological activities have been reported for indolylpiperidine derivatives?
- Methodological Answer : These compounds exhibit diverse pharmacological profiles:
- Antihistaminic Activity : Derivatives like 2-methoxy-5-{4-[1-(2-methoxyethyl)-1H-indol-3-yl]piperidin-1-ylmethyl}benzoic acid ( ) show efficacy in allergic models via histamine receptor antagonism.
- Dopamine D2 Receptor Antagonism : Structural analogs (e.g., L-741,626 in ) bind to D2 receptors with IC values <100 nM.
- In vitro Assays : Use HEK-293 cells expressing target receptors for functional studies (e.g., cAMP inhibition for GPCRs) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of this compound?
- Methodological Answer :
- Reagent Selection : Replace traditional alkylating agents (e.g., bromoethane) with Mitsunobu conditions (e.g., DIAD/PPh) for stereochemical control.
- Catalysis : Use palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions to reduce side products.
- Process Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress.
- Scale-Up : Optimize solvent systems (e.g., THF/HO mixtures) for solubility and phase separation .
Q. What strategies resolve contradictions in reported biological data for indolylpiperidine derivatives?
- Methodological Answer :
- Receptor Profiling : Use radioligand binding assays (e.g., -spiperone for D2 receptors) to confirm selectivity.
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy.
- Species-Specific Differences : Test analogs in multiple models (e.g., murine vs. human cell lines) to identify interspecies discrepancies .
Q. How can polymorphic forms of this compound impact pharmacological properties?
- Methodological Answer :
- Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. acetonitrile) to isolate forms.
- Characterization : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) identify melting points and lattice structures.
- Bioavailability Studies : Compare dissolution rates in simulated gastric fluid (pH 1.2) to correlate polymorph stability with absorption .
Q. What computational methods support the design of novel indolylpiperidine derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., D2 receptor PDB: 6CM4).
- QSAR Modeling : Train models on datasets (e.g., IC values from ) to identify critical substituents (e.g., methoxy groups at position 2).
- ADMET Prediction : SwissADME or ADMETLab2.0 assess logP, solubility, and toxicity profiles pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
